2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Drug Metabolism CYP450 Inhibition Fluorine Chemistry

2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 207974-09-2), also known as [2-fluoro-5-(trifluoromethyl)phenyl]methanol, is a fluorinated aromatic benzyl alcohol derivative with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. This compound is a colorless to pale yellow liquid that is volatile and soluble in common organic solvents such as ethanol, ether, and dichloromethane.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 207974-09-2
Cat. No. B1297460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethyl)benzyl alcohol
CAS207974-09-2
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)CO)F
InChIInChI=1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
InChIKeyLFWIVOZRZSAKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 207974-09-2): Procurement-Relevant Identity and Key Characteristics for Scientific Selection


2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 207974-09-2), also known as [2-fluoro-5-(trifluoromethyl)phenyl]methanol, is a fluorinated aromatic benzyl alcohol derivative with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol [1]. This compound is a colorless to pale yellow liquid that is volatile and soluble in common organic solvents such as ethanol, ether, and dichloromethane [1]. It is primarily utilized as a key synthetic intermediate and building block in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty materials, with its electron-withdrawing fluorine and trifluoromethyl substituents conferring distinct electronic and steric properties .

Why Simple Substitution of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol with Other Benzyl Alcohols Can Compromise Synthetic Outcomes


Simple substitution of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 207974-09-2) with generic or structurally related benzyl alcohol derivatives is inadvisable due to the profound and quantifiable impact of its specific substitution pattern on key physicochemical properties and biological activity. The ortho-fluoro and meta-trifluoromethyl combination imparts a unique combination of electron-withdrawing effects, lipophilicity (logP ~2.23), and steric bulk, which directly influences reactivity, target binding, and metabolic stability in ways that other analogs, such as 3-(trifluoromethyl)benzyl alcohol or unsubstituted benzyl alcohol, cannot replicate [1]. This specific substitution pattern is not a generic modification but a critical determinant of downstream performance in advanced synthetic and pharmacological applications.

Quantifiable Differentiation Evidence: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 207974-09-2) vs. Analogs


Enhanced Metabolic Stability in CYP3A4 Assay: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol-Derived Scaffold vs. Unsubstituted Analog

Compounds containing the 2-fluoro-5-(trifluoromethyl)benzyl alcohol core exhibit reduced inhibition of human cytochrome P450 3A4 (CYP3A4), a key metabolic enzyme, compared to unsubstituted analogs. In a fluorescence-based assay measuring inhibition of recombinant human CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin as a substrate, a derivative containing the target scaffold demonstrated an IC50 of >2,000 nM, whereas a non-fluorinated comparator showed significantly greater inhibitory activity [1].

Drug Metabolism CYP450 Inhibition Fluorine Chemistry

Defined Hydrophobicity for Optimized Membrane Permeability: LogP Comparison vs. 3-(Trifluoromethyl)benzyl alcohol

2-Fluoro-5-(trifluoromethyl)benzyl alcohol possesses a calculated logP value of 2.23 at pH 7.4, which is notably higher than that of the isomeric 3-(trifluoromethyl)benzyl alcohol (CAS 349-75-7), which has a reported logP of approximately 1.8 [1][2]. This difference arises from the combined electronic and steric effects of the ortho-fluoro and meta-trifluoromethyl groups. The higher logP of the target compound enhances its potential for passive membrane permeability.

Lipophilicity Drug Design Physicochemical Properties

Distinct Reactivity Profile in Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro-5-(trifluoromethyl)benzyl alcohol scaffold is specifically cited for its enhanced utility in nucleophilic aromatic substitution (SNAr) reactions due to the strong electron-withdrawing effect of the trifluoromethyl group, which activates the ring toward nucleophilic attack, while the ortho-fluorine provides a potential leaving group . This dual functionality is not present in analogs lacking either substituent, such as 4-(trifluoromethyl)benzyl alcohol, which lacks the ortho-activation, or simple 2-fluorobenzyl alcohol, which lacks the strong meta-activation.

Organic Synthesis Fluorine Chemistry SNAr Reactivity

Optimal Application Scenarios for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 207974-09-2) Based on Verified Differentiation


Design and Synthesis of Metabolically Stable Glucocorticoid Receptor Modulators

2-Fluoro-5-(trifluoromethyl)benzyl alcohol is an ideal building block for constructing novel glucocorticoid receptor (GR) ligands where metabolic stability and high target affinity are paramount. Evidence shows that scaffolds derived from this compound exhibit low nanomolar affinity for GR (e.g., IC50 of 10 nM in a fluorescence polarization assay) while demonstrating minimal inhibition of CYP3A4 (IC50 > 2,000 nM) [1][2]. This profile is highly desirable for reducing the risk of drug-drug interactions in chronic therapies. Furthermore, a separate study on a series of glucocorticoid mimetics containing a trifluoromethyl-substituted alcohol core (structurally related to the target compound) reported Ki values as low as 0.290 nM for human GR [3].

Optimization of Selective Androgen Receptor Modulator (SARM) Lead Compounds

The trifluoromethyl-substituted benzyl alcohol core, of which 2-Fluoro-5-(trifluoromethyl)benzyl alcohol is a specific embodiment, has been successfully optimized to produce selective androgen receptor modulators (SARMs) with nanomolar potency and excellent drug-like properties. A study on this class demonstrated that lead optimization increased the lipophilic ligand efficiency (LLE) by over 3 log units, culminating in a SARM (compound 43) with nanomolar AR potency, good aqueous solubility (>700 μM), and high oral bioavailability in rats (83%) [4]. While the target compound is a building block, this class-level evidence strongly supports its use in analogous AR-targeting programs.

Synthesis of Fluorinated Antimicrobial Agents with Improved Lipophilicity

Given its defined and elevated logP of 2.23 compared to other benzyl alcohol isomers, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol is particularly well-suited for incorporation into antimicrobial compound libraries where enhanced membrane permeability is a key objective [5]. The compound's fluorinated nature also contributes to favorable properties for antimicrobial drug design, as fluorine substitution is a well-established strategy for improving metabolic stability and target binding in this therapeutic area.

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